molecular formula C18H13FN2O2 B5001207 2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone

2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone

Cat. No.: B5001207
M. Wt: 308.3 g/mol
InChI Key: PJSUXZNTOKSIJR-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone is a synthetic hybrid compound designed for pharmaceutical and biological research, incorporating two privileged medicinal chemistry scaffolds: the 2,3-dihydro-1H-indole and the 4-hydroxyquinoline. The indole moiety is a ubiquitous structure in medicinal chemistry, found in numerous natural products and marketed drugs. Indole derivatives are extensively researched for their wide spectrum of therapeutic applications, including antibacterial, antifungal, anti-TB, and antiviral activities . The quinoline scaffold, particularly the 4-hydroxyquinoline structure and its derivatives, is fundamental in drug development . Quinoline-based compounds have demonstrated significant therapeutic potential, with well-documented biological activities such as antimalarial and anticancer effects . The specific incorporation of a fluoro substituent on the quinoline ring is a common strategy in lead optimization to modulate the compound's electronic properties, lipophilicity, and metabolic stability. This molecular framework suggests potential research applications in developing novel anti-infective agents, given the established role of its core components, and as a candidate for investigating anticancer mechanisms. Researchers can leverage this compound as a key intermediate or a novel chemical entity for screening against biological targets, studying structure-activity relationships (SAR), and exploring new mechanisms of action in various disease models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(2,3-dihydroindole-1-carbonyl)-6-fluoro-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2/c19-12-5-6-15-13(9-12)17(22)14(10-20-15)18(23)21-8-7-11-3-1-2-4-16(11)21/h1-6,9-10H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSUXZNTOKSIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and quinoline precursors separately, followed by their coupling under specific conditions . For instance, the indole derivative can be synthesized through electrophilic substitution reactions, while the quinoline derivative can be prepared via Friedländer synthesis .

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The indole and quinoline moieties can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The target compound shares a methanone-linked dihydroindole-heterocycle motif with several analogs. Key variations lie in the heterocyclic partner (quinoline vs. thiazole, benzodioxole, etc.) and substituent patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name (Core Structure) Heterocyclic Partner Key Substituents Molecular Weight (g/mol) Notable Properties Potential Applications References
Target Compound (Dihydroindole-Quinoline) Quinoline 6-F, 4-OH ~354.34* Fluoro (lipophilicity), hydroxy (H-bonding) Antimicrobial, enzyme inhibition
[Thiazole Derivative] Thiazole-thiophene Thiophene-3-yl, S atoms 312.41 Sulfur enhances π-stacking; may improve metabolic stability Kinase inhibition
[Aminophenyl Derivative] Phenyl 4-Aminophenyl 252.31 Amino group (H-bond donor/acceptor) Scaffold for CNS drugs
[Benzodioxole Derivative] Benzodioxole 5-Chloro, tetrazolyl ~370.78* Chloro (electron-withdrawing), tetrazole (acidic) HIV integrase inhibition
[Pyrazolyl Derivative] Pyrazole Dichlorophenyl, morpholinyl 447.35 Morpholine (solubility), chloro (steric effects) Analgesic, anti-inflammatory

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Fluorine (6-F): Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ’s fluorophenyl imino group) .
  • Hydroxy (4-OH): Introduces H-bonding capability, contrasting with methoxy () or unsubstituted quinoline derivatives.
  • Sulfur-containing rings (e.g., thiazole in ): Increase polar surface area but may reduce blood-brain barrier penetration compared to nitrogen-rich quinoline.

Biological Activity

2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone is a complex organic compound with notable potential in medicinal chemistry. Its unique structural features, which combine an indole moiety with a fluorinated quinoline derivative, suggest significant biological activity. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C18H13FN2O2, with a molecular weight of approximately 308.3 g/mol. The compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC18H13FN2O2
Molecular Weight308.3 g/mol
IUPAC NameThis compound
SolubilityVaries with solvent; typically more soluble in polar solvents

Synthesis

The synthesis of this compound involves several key steps, including condensation reactions between starting materials such as 6-fluoro-4-hydroxyquinoline and morpholine derivatives. The reaction conditions—temperature and choice of solvents—are critical for optimizing yield and purity. Strong condensing agents are often employed to facilitate the formation of the carbon-carbon bond between the indole and quinoline moieties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The fluoro-substituted quinoline ring and indole moiety enhance its binding affinity and specificity towards these targets. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to potential therapeutic effects.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives based on quinoline structures have shown significant inhibitory effects against HIV integrase (IN) and RNase H activities, with IC50 values below 100 nM for strand transfer functions . Such findings highlight the potential of this compound in developing antiviral therapies.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial properties as well. The presence of both indole and quinoline structures is known to contribute to antimicrobial activity against various pathogens. For example, similar quinolone derivatives have demonstrated efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antiviral Efficacy : A study on quinolinonyl diketo acid derivatives demonstrated their ability to inhibit HIV replication effectively. Compounds with structural similarities to this compound showed promising results in vitro against HIV .
  • Antimicrobial Activity : Research on thiazole derivatives linked with quinoline structures revealed significant antibacterial activity against resistant strains, underscoring the potential for developing new antimicrobial agents based on similar frameworks .

Q & A

Q. What are the critical steps in synthesizing 2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone, and how can reaction conditions be optimized?

The synthesis of this compound involves sequential functionalization of the quinoline and indole moieties. Key steps include:

  • Quinoline core formation : Fluorination at position 6 and hydroxylation at position 4 are achieved via electrophilic aromatic substitution under controlled pH (e.g., using HF/pyridine for fluorination and H₂O₂/acidic conditions for hydroxylation) .
  • Indole coupling : The methanone bridge is formed via nucleophilic substitution or Friedel-Crafts acylation, requiring anhydrous conditions and catalysts like AlCl₃ .
  • Optimization : Reaction yields improve with solvent choice (e.g., DMF for polar intermediates) and temperature control (e.g., 60–80°C for acylation). Purity is ensured via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., fluorine-induced deshielding in quinoline) and methanone bridge formation .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing isomers .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) monitors purity, especially for residual solvents or byproducts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to targets (e.g., HIV integrase or GPCRs). The quinoline’s hydroxyl group often forms hydrogen bonds with catalytic residues, while the indole moiety engages in hydrophobic interactions .
  • MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns simulations in GROMACS). Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA analysis) .
  • Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) to resolve discrepancies .

Q. How should researchers resolve contradictions in binding data between in vitro and in silico studies?

  • Experimental replication : Conduct dose-response curves (e.g., IC₅₀ assays) under standardized conditions (pH 7.4, 37°C) to confirm activity .
  • Structural analysis : Use X-ray crystallography or cryo-EM to validate binding poses predicted by docking. For example, the fluorinated quinoline may adopt unexpected conformations in solution .
  • Data reconciliation : Apply statistical tools (e.g., Bland-Altman plots) to identify systemic biases between computational and experimental datasets .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

  • Prodrug design : Mask the hydroxyl group with acetyl or phosphate esters to improve bioavailability. Hydrolysis in vivo regenerates the active form .
  • Cytochrome P450 screening : Use liver microsomes to identify metabolic hotspots (e.g., indole N-methylation). Introduce blocking groups (e.g., trifluoromethyl) at vulnerable sites .
  • Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) and clearance rates in rodent models to guide structural refinements .

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